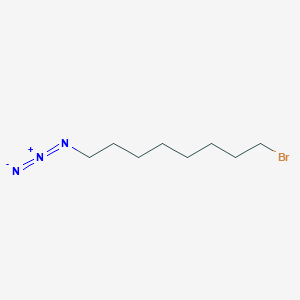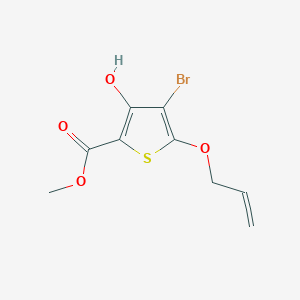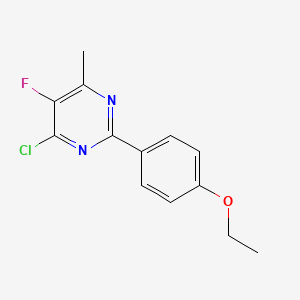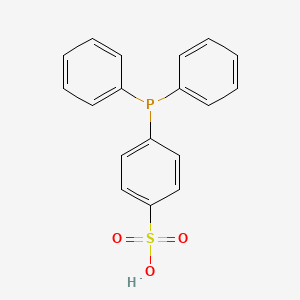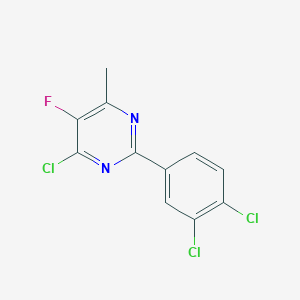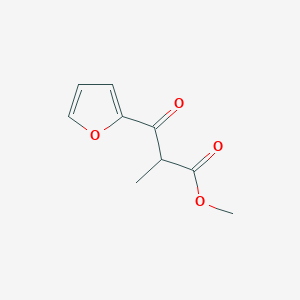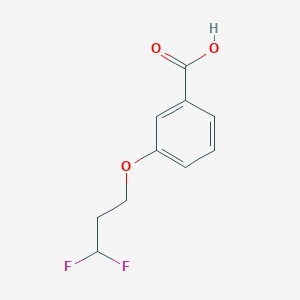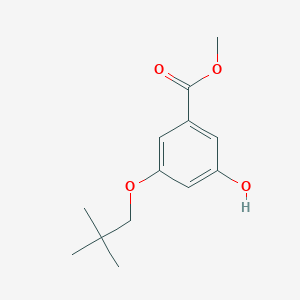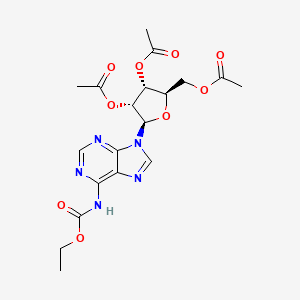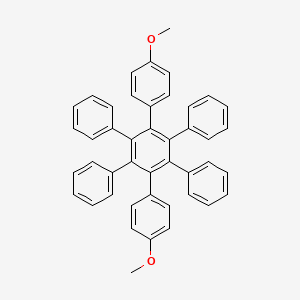
1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tetraphenylbenzene , is a fascinating organic compound. Its chemical formula is C44H34O2 , and its molecular weight is approximately 634.75 g/mol . This compound features a central benzene ring with four phenyl groups attached to it. The methoxy (–OCH3) substituents enhance its stability and solubility.
準備方法
Synthetic Routes: Several synthetic routes lead to 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene. One common approach involves the reaction of 1,4-dibromobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst . The Suzuki-Miyaura cross-coupling reaction facilitates the formation of the tetraphenylbenzene backbone.
Industrial Production: While not widely produced industrially, researchers often synthesize this compound in the laboratory for specific applications. Its rarity stems from its specialized use rather than its difficulty in synthesis.
化学反応の分析
1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the methoxy groups to hydroxyl groups.
Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.
Substitution: Substituents can be replaced using appropriate reagents.
Photophysical Properties: Tetraphenylbenzene exhibits interesting photophysical properties due to its extended π-conjugated system.
科学的研究の応用
Chemistry::
Fluorescent Probes: Researchers use tetraphenylbenzene derivatives as fluorescent probes due to their emission properties.
Host-Guest Chemistry: It serves as a host molecule in supramolecular chemistry.
Cell Imaging: Tetraphenylbenzene-based dyes are valuable for cell imaging studies.
Drug Delivery: Researchers explore its potential in drug delivery systems.
Organic Electronics: Tetraphenylbenzene derivatives find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The exact mechanism by which 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene exerts its effects depends on its specific application. For instance, in OLEDs, it acts as an emitter, emitting light upon excitation. In drug delivery, it may influence drug release kinetics.
類似化合物との比較
While tetraphenylbenzene is unique due to its tetraphenyl substitution pattern, similar compounds include:
1,4-Diphenylbenzene: Lacks the methoxy groups.
1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine: A related compound with a pyrazole core .
特性
CAS番号 |
22932-56-5 |
|---|---|
分子式 |
C44H34O2 |
分子量 |
594.7 g/mol |
IUPAC名 |
1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene |
InChI |
InChI=1S/C44H34O2/c1-45-37-27-23-35(24-28-37)43-39(31-15-7-3-8-16-31)41(33-19-11-5-12-20-33)44(36-25-29-38(46-2)30-26-36)42(34-21-13-6-14-22-34)40(43)32-17-9-4-10-18-32/h3-30H,1-2H3 |
InChIキー |
IFBZSSZDYWETMH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



